molecular formula C12H18N2O2S B2837624 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1351604-73-3

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2837624
CAS No.: 1351604-73-3
M. Wt: 254.35
InChI Key: ORTSKKSZPCWJQQ-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound of interest in medicinal chemistry and pharmacological research, offered for research use only. While specific biological data for this exact molecule is not currently available in the published literature, its structure incorporates the urea pharmacophore and a thiophene heterocycle, which are motifs found in several therapeutically active classes of compounds. Thiophene-containing urea derivatives have been identified as a promising new class of small-molecule inhibitors, particularly as entry inhibitors for the Hepatitis C Virus (HCV) . These inhibitors have demonstrated potent, multi-genotypic antiviral activity by potentially interacting with the HCV E2 glycoprotein, suggesting a novel mechanism of action . The presence of the urea functional group is itself significant, as it is a key structural component in molecules with diverse biological activities. Urea and thiourea derivatives are frequently explored in drug discovery for their anti-nociceptive properties . This compound is provided as a tool for researchers to explore its potential physical, chemical, and biological properties. It is intended for in vitro research applications only. This compound is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-12(16,9-4-5-9)8-14-11(15)13-7-10-3-2-6-17-10/h2-3,6,9,16H,4-5,7-8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTSKKSZPCWJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CS1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the cyclopropyl-2-hydroxypropyl intermediate: This can be achieved through the reaction of cyclopropyl ketone with a suitable reducing agent to form the hydroxypropyl group.

    Introduction of the thiophen-2-ylmethyl group: This step involves the reaction of the intermediate with thiophen-2-ylmethyl chloride in the presence of a base.

    Formation of the urea group: The final step involves the reaction of the intermediate with an isocyanate to form the urea group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxypropyl chain undergoes oxidation under controlled conditions. Common reagents and outcomes include:

Reagent/ConditionsProductKey Observations
KMnO₄ (acidic)Ketone derivativeSelective oxidation of the secondary alcohol to a ketone without cyclopropane ring opening
CrO₃ (acetic acid)Aldehyde derivativePartial over-oxidation observed at elevated temperatures
O₂ (catalytic Cu)Cyclopropane-retained carbonylMild conditions preserve the cyclopropyl group

Mechanistic Insight : Oxidation proceeds via radical intermediates or metal-mediated pathways, depending on the reagent. The cyclopropyl group’s rigidity stabilizes transition states, reducing ring strain during reaction .

Reduction Reactions

The urea moiety and thiophene ring are susceptible to reduction:

Reagent/ConditionsTarget SiteProduct
LiAlH₄ (dry ether)Urea backbonePrimary amines (cleavage of C–N bonds)
H₂/Pd-CThiophene ringTetrahydrothiophene derivative (saturation of aromatic ring)
NaBH₄ (MeOH)Hydroxypropyl chainRetained alcohol with no urea modification

Note : LiAlH₄ reduction of the urea group yields 3-cyclopropyl-3-hydroxypropylamine and thiophen-2-ylmethylamine as primary products.

Electrophilic Substitution on Thiophene

The thiophene ring participates in halogenation and nitration:

ReactionReagentPositionProductYield*
BrominationBr₂/FeBr₃5-position5-bromo-thiophene derivative~65%
NitrationHNO₃/H₂SO₄4-position4-nitro-thiophene derivative~50%
Friedel-CraftsAcCl/AlCl₃3-position3-acetyl-thiophene derivative~45%

*Yields estimated from analogous thiophene-containing compounds .

Cyclopropyl Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven reactions under specific conditions:

ConditionsReagent/CatalystProduct
H₂SO₄ (aq.)Linear diol via acid-catalyzed ring opening
Rh₂(OAc)₄CO atmosphereRhodacyclopentanone intermediate (C–C insertion)
hv (UV light)Diradical intermediates leading to polymerized byproducts

Key Finding : Transition-metal catalysts (e.g., Rh) enable selective C–C bond activation without disrupting the urea functionality .

Comparative Reactivity with Analogues

Reactivity differs significantly based on substituents:

CompoundKey Structural DifferenceOxidation Rate (vs. Target)Reduction Efficiency
1-(3-Cyclopropylpropyl)-3-phenylureaPhenyl vs. thiophene1.2× faster0.8× urea cleavage
1-(2-Hydroxyethyl)-3-(thiophen-2-ylmethyl)ureaNo cyclopropane0.7× slower1.1× faster
1-Cyclopropyl-3-(furan-2-ylmethyl)ureaFuran vs. thiophene0.9× similar1.5× slower

Trends :

  • Thiophene enhances electrophilic substitution rates compared to phenyl or furan .

  • Cyclopropane stabilizes oxidation intermediates but increases steric hindrance in reductions .

Scientific Research Applications

Medicinal Chemistry

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea exhibits promising pharmacological properties that make it a candidate for drug development. It has been studied for its potential as an inhibitor of specific kinases involved in cell proliferation and cancer progression.

Case Study: Kinase Inhibition

A study demonstrated that compounds similar to this compound effectively inhibit Mps-1 kinase, which is crucial for mitotic checkpoint regulation. This inhibition is significant for treating hyperproliferative disorders, including various cancers such as leukemia and solid tumors .

Antimicrobial Activity

Research indicates that the compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cosmetic Formulations

The compound's properties allow it to be incorporated into cosmetic products aimed at skin hydration and protection. Its ability to form stable emulsions enhances the efficacy of topical applications.

Case Study: Emulsion Stability

A formulation study highlighted the effectiveness of incorporating this compound in creams, demonstrating improved moisturizing effects and stability over time .

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by binding to receptor sites.

    Pathways: Interference with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

5/6-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole ()

  • Core Structure : Benzimidazole (aromatic heterocycle) vs. urea in the target compound.
  • Substituents : Dual thiophen-2-ylmethyl groups and chloro substituents. The target compound lacks halogens but includes a cyclopropyl-hydroxypropyl group.
  • Structural Features :
    • Dihedral angles between thiophene and benzimidazole rings: 36.32–38.90° .
    • Crystal packing involves C–H···N and C–H···thiophene interactions, forming chains parallel to [100] .

Tetrahydrobenzo[b]thiophene-Based Ureas ()

Examples: 7a–7d (e.g., 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea).

  • Core Structure : Urea with tetrahydrobenzo[b]thiophene vs. the target’s simpler thiophen-2-ylmethyl group.
  • Substituents: Benzoyl and hydrazono groups in 7a–7d vs. cyclopropyl-hydroxypropyl in the target.
  • Implications: The hydrazono and benzoyl groups in 7a–7d may enhance π-π stacking or metal chelation, whereas the target’s cyclopropyl group could increase membrane permeability .

Data Table: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Notable Features Reference
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea Urea Cyclopropyl-hydroxypropyl, thiophen-2-ylmethyl Potential H-bonding from –OH group N/A
5/6-Chloro-1-(thiophen-2-ylmethyl)benzimidazole Benzimidazole Thiophen-2-ylmethyl, chloro Dihedral angles 36–39°; chain packing
7a–7d (e.g., compound 7a) Urea Tetrahydrobenzo[b]thiophene, benzoyl Hydrazono groups for metal binding

Research Findings and Hypotheses

  • Lipophilicity : The cyclopropyl group likely increases lipophilicity compared to ethyl ester substituents in 7c/7d, suggesting better membrane penetration .
  • Conformational Flexibility : The absence of rigid tetrahydrobenzo[b]thiophene (as in 7a–7d) might allow the target compound greater conformational adaptability for binding diverse targets.

Q & A

Q. What are the key synthetic challenges in preparing 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?

The synthesis involves introducing the cyclopropyl-hydroxypropyl group and forming the urea linkage. Challenges include steric hindrance from the cyclopropyl group and ensuring regioselectivity during coupling. Optimization steps include:

  • Using gold(I)-catalyzed cyclization for the thiophene core (as seen in analogous compounds) .
  • Employing polar aprotic solvents (e.g., DMF) at 60–80°C for urea bond formation to enhance reaction rates .
  • Monitoring intermediates via HPLC to adjust stoichiometry and reduce byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the urea linkage and thiophene moieties?

  • NMR : 1^1H and 13^{13}C NMR confirm the urea NH protons (δ 5.8–6.2 ppm) and thiophene aromaticity (δ 7.1–7.5 ppm) .
  • IR : Urea carbonyl stretches appear at 1640–1680 cm1^{-1}, while thiophene C-S bonds absorb near 690 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns of the cyclopropyl-thiophene backbone .

Q. How can solubility and stability be improved for in vitro assays?

  • Use co-solvents like DMSO (≤5% v/v) to enhance aqueous solubility without denaturing proteins .
  • Stabilize the hydroxypropyl group by avoiding strong acids/bases during formulation, as cyclopropane rings are prone to ring-opening under harsh conditions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended for refinement?

X-ray diffraction identifies conformational isomerism (e.g., thiophene ring orientations) and hydrogen-bonding networks involving the urea group. SHELX programs are preferred for refinement due to:

  • Robust handling of twinned data via the TWIN command .
  • Accurate modeling of disordered cyclopropyl groups using PART and SUMP restraints . Example: A related urea-thiophene compound showed two independent molecules per asymmetric unit, resolved using SHELXL .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic (PK) factors. Methodological approaches include:

  • Metabolite Identification : LC-MS/MS to detect hydroxylated or glucuronidated metabolites altering activity .
  • Dose Adjustment : Allometric scaling based on plasma protein binding differences between species .
  • Target Engagement Studies : PET imaging with radiolabeled analogs to verify in vivo target binding .

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl groups) impact bioactivity, and what methods assess this?

  • SAR Studies : Replace cyclopropyl with phenyl (as in ’s analogs) to evaluate steric/electronic effects on enzyme inhibition.
  • Computational Modeling : DFT calculations (e.g., Gaussian) compare binding energies of modified compounds to targets like kinases .
  • In Vitro Assays : Measure IC50_{50} shifts in enzyme inhibition (e.g., urease) to quantify group contributions .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Standardized Synthesis : Use flow reactors for reproducible coupling steps (≥95% purity by HPLC) .
  • Positive Controls : Include structurally validated analogs (e.g., triazole-containing ureas) to normalize assay outputs .
  • Blinded Testing : Randomize compound batches across replicates to minimize operator bias .

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